Azoxybacilin

Description

This compound has been reported in Bacillus cereus with data available.

Structure

3D Structure

Properties

CAS No. |

157998-96-4 |

|---|---|

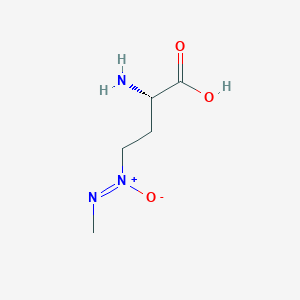

Molecular Formula |

C5H11N3O3 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

[(3S)-3-amino-3-carboxypropyl]-methylimino-oxidoazanium |

InChI |

InChI=1S/C5H11N3O3/c1-7-8(11)3-2-4(6)5(9)10/h4H,2-3,6H2,1H3,(H,9,10)/t4-/m0/s1 |

InChI Key |

KFZWEFIJHQUPCM-BYPYZUCNSA-N |

Isomeric SMILES |

CN=[N+](CC[C@@H](C(=O)O)N)[O-] |

Canonical SMILES |

CN=[N+](CCC(C(=O)O)N)[O-] |

Synonyms |

Azoxybacilin |

Origin of Product |

United States |

Foundational & Exploratory

The Antifungal Agent Azoxybacilin: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Azoxybacilin, a novel antifungal compound produced by the bacterium Bacillus cereus, exhibits a targeted mechanism of action that disrupts the sulfur assimilation pathway in fungi. This technical guide provides a comprehensive overview of the molecular action of this compound, detailing its inhibitory effects on the gene expression of sulfite reductase. The information presented herein is curated from key research findings to support further investigation and drug development efforts in the field of antifungal therapeutics. This document includes a detailed breakdown of the signaling pathway, quantitative data on its inhibitory activity, and the experimental protocols used to elucidate its function.

Introduction

This compound is an unusual amino acid containing an azoxy moiety that demonstrates a broad spectrum of antifungal activity, particularly against mycelial fungi such as Aspergillus species.[1] A key characteristic of its antifungal action is its dependence on a methionine-free environment, suggesting a direct interference with the synthesis of sulfur-containing amino acids.[2][3] Unlike many antifungal agents, this compound does not cause cross-resistance with existing drugs and does not exhibit antibacterial activity.[1] This unique profile makes it a compelling candidate for the development of new antifungal therapies.

Core Mechanism of Action: Inhibition of Sulfite Reductase Gene Expression

The primary mechanism of action of this compound is the inhibition of the expression of the MET10 gene, which encodes for sulfite reductase, a critical enzyme in the sulfate assimilation pathway.[2][3][4] This pathway is essential for the synthesis of methionine and cysteine in fungi.

This compound's inhibitory action occurs at two distinct regulatory levels:

-

Transcriptional Inhibition: It hinders the transcriptional activation of the MET4 gene.[2][4] MET4 is a transcriptional activator responsible for turning on the expression of several genes in the sulfate assimilation pathway, including MET10.[2][4]

-

Post-Transcriptional Inhibition: this compound also interferes with the induction of sulfite reductase enzyme synthesis at a post-transcriptional level.[2][4] This is evidenced by the significantly lower concentration of this compound required to inhibit enzyme induction compared to the inhibition of mRNA transcription.

Notably, this compound does not inhibit the catalytic activity of the sulfate assimilation enzymes directly. Instead, it suppresses their induction when fungal cells are in a methionine-deficient environment.[2][3] This targeted disruption of a vital metabolic pathway ultimately leads to fungal cell death.

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its antifungal effect by targeting the MET4 and MET10 genes.

Quantitative Data

The inhibitory effects of this compound on the expression of sulfite reductase have been quantified, providing valuable data for dose-response studies.

| Parameter | Target | 50% Inhibitory Concentration (IC50) | Reference |

| Enzyme Synthesis Induction | Sulfite Reductase | 3 µg/mL | [2][3] |

| mRNA Synthesis | MET10 Gene | 30 µg/mL | [2][3] |

Experimental Protocols

The mechanism of action of this compound was elucidated through a series of key experiments. The detailed methodologies for these experiments are outlined below.

Measurement of [³⁵S]Sulfate Incorporation

This experiment aimed to determine the effect of this compound on the overall sulfate assimilation pathway.

Objective: To measure the incorporation of radioactive sulfate into acid-insoluble fractions of Saccharomyces cerevisiae as an indicator of the synthesis of sulfur-containing macromolecules.

Methodology:

-

Yeast Culture Preparation: Saccharomyces cerevisiae cells were grown in a rich medium and then transferred to a synthetic methionine-free medium to induce the sulfate assimilation pathway.

-

This compound Treatment: Various concentrations of this compound were added to the cell cultures.

-

Radiolabeling: [³⁵S]Sulfate was added to the cultures to a final concentration of 1 µCi/mL.

-

Incubation: The cultures were incubated at 30°C with shaking.

-

Sample Collection: Aliquots of the cell culture were collected at various time points.

-

Precipitation: The collected cells were treated with trichloroacetic acid (TCA) to precipitate acid-insoluble macromolecules (proteins, etc.).

-

Washing: The precipitate was washed to remove any unincorporated [³⁵S]Sulfate.

-

Scintillation Counting: The radioactivity of the acid-insoluble fraction was measured using a liquid scintillation counter.

-

Data Analysis: The amount of incorporated [³⁵S]Sulfate was compared between the this compound-treated and untreated control groups.

Enzyme Activity Assays

These assays were conducted to determine if this compound directly inhibits the enzymes of the sulfate assimilation pathway.

Objective: To measure the activity of key enzymes in the sulfate assimilation pathway in the presence and absence of this compound.

Methodology:

-

Cell Lysate Preparation: S. cerevisiae cells were cultured in methionine-free medium to induce enzyme expression. The cells were then harvested and lysed to prepare a crude cell extract containing the enzymes of interest.

-

Enzyme Reaction: The cell extract was incubated with the appropriate substrates for the enzyme being assayed (e.g., ATP and sulfate for ATP sulfurylase; NADPH and sulfite for sulfite reductase).

-

This compound Addition: this compound was added to the reaction mixture at various concentrations.

-

Product Measurement: The formation of the reaction product was measured over time using a suitable detection method (e.g., spectrophotometry).

-

Data Analysis: The enzyme activity in the presence of this compound was compared to the activity in the control group without the inhibitor.

Northern (RNA) Blot Analysis

This experiment was crucial in identifying the specific genes whose expression is affected by this compound.

Objective: To determine the effect of this compound on the mRNA levels of genes involved in the sulfate assimilation pathway, specifically MET10 and MET4.

Methodology:

-

Yeast Culture and Treatment: S. cerevisiae cells were grown and transferred to a methionine-free medium as described above. The cultures were then treated with varying concentrations of this compound.

-

RNA Extraction: Total RNA was extracted from the yeast cells at different time points after treatment.

-

Gel Electrophoresis: The extracted RNA was separated by size using denaturing agarose gel electrophoresis.

-

Blotting: The separated RNA was transferred from the gel to a nylon membrane.

-

Probe Hybridization: The membrane was hybridized with a radiolabeled DNA probe specific for the target mRNA (MET10 or MET4).

-

Washing: The membrane was washed to remove any non-specifically bound probe.

-

Autoradiography: The membrane was exposed to X-ray film to visualize the bands corresponding to the target mRNA.

-

Data Analysis: The intensity of the bands was quantified to determine the relative abundance of the target mRNA in this compound-treated versus untreated cells.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the Northern Blot analysis used to assess the impact of this compound on gene expression.

Conclusion

This compound presents a highly specific and potent mechanism of antifungal activity by targeting the regulation of sulfite reductase gene expression. Its dual action on both transcriptional and post-transcriptional processes within the essential sulfate assimilation pathway highlights its potential as a lead compound for the development of a new class of antifungal drugs. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, offers a solid foundation for researchers and drug development professionals to explore its therapeutic applications further.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal this compound exhibits activity by inhibiting gene expression of sulfite reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Two divergent MET10 genes, one from Saccharomyces cerevisiae and one from Saccharomyces carlsbergensis, encode the alpha subunit of sulfite reductase and specify potential binding sites for FAD and NADPH - PMC [pmc.ncbi.nlm.nih.gov]

Azoxybacilin: A Technical Guide to its Chemical Structure, Properties, and Antifungal Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxybacilin is a novel antifungal agent produced by the bacterium Bacillus cereus. It is an unusual amino acid derivative containing a distinctive azoxy moiety. This compound has demonstrated a broad spectrum of activity against various fungal pathogens, particularly mycelial fungi. Its unique mechanism of action, which involves the inhibition of sulfur metabolism, makes it a compelling subject for further research and potential therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for key assays and visualizations of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound, chemically known as (2S)-2-amino-4-[(Z)-methyl-NNO-azoxy]butanoic acid, is a water-soluble amino acid derivative. The presence of the azoxy group is a rare feature in natural products and is central to its biological activity.

Canonical SMILES: CN=--INVALID-LINK--O)N)[O-]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁N₃O₃ | --INVALID-LINK-- |

| Molecular Weight | 161.16 g/mol | --INVALID-LINK-- |

| Solubility | Soluble in water and methanol; Insoluble in acetone and n-hexane. | --INVALID-LINK-- |

Antifungal Activity and Mechanism of Action

This compound exhibits a potent and broad spectrum of antifungal activity, which is particularly pronounced in methionine-free media. This observation is a direct consequence of its mechanism of action, which targets the sulfur assimilation pathway, specifically the biosynthesis of methionine.

Quantitative Antifungal Activity Data

The following tables summarize the in vitro antifungal activity of this compound against a range of fungal species.

Table 1: IC₈₀ Values of this compound against Filamentous Fungi

| Fungal Species | IC₈₀ (µg/mL) |

| Aspergillus fumigatus | 0.71 - 1.3 |

| Trichoderma spp. | 0.03 - 0.24 |

Data sourced from BOC Sciences.

Table 2: IC₈₀ Value of this compound against Yeast

| Fungal Species | IC₈₀ (µg/mL) |

| Candida albicans | 4.2 - 5.8 |

Data sourced from BOC Sciences.

Table 3: IC₅₀ Values of this compound in Saccharomyces cerevisiae

| Parameter | IC₅₀ (µg/mL) |

| Inhibition of Sulfite Reductase Enzyme Synthesis Induction | 3 |

| Inhibition of MET10 Gene Transcription | 30 |

Data sourced from Aoki et al., 1996.[1]

Mechanism of Action: Inhibition of Sulfite Reductase Expression

This compound's antifungal effect stems from its ability to interfere with the expression of sulfite reductase, a key enzyme in the sulfur assimilation pathway necessary for the synthesis of sulfur-containing amino acids like methionine.[1] This inhibition occurs at the level of gene expression and appears to have a dual effect:

-

Transcriptional Inhibition of MET4: this compound treatment leads to a decrease in the mRNA levels of the MET4 gene.[1] MET4 encodes a transcriptional activator that is essential for the expression of several genes in the sulfur assimilation pathway, including MET10.[1]

-

Post-transcriptional Inhibition of MET10 Expression: The compound also inhibits the induction of sulfite reductase enzyme synthesis at a concentration about ten times lower than that required to inhibit the transcription of the MET10 gene itself.[1] This suggests a post-transcriptional regulatory role. MET10 encodes a subunit of the sulfite reductase enzyme.[1]

By downregulating both the key transcriptional activator (MET4) and the structural gene for the enzyme (MET10), this compound effectively shuts down the production of functional sulfite reductase, leading to a depletion of essential sulfur-containing amino acids and subsequent inhibition of fungal growth.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and a typical experimental workflow for studying this compound, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized method based on CLSI guidelines and should be adapted for specific fungal species.

-

Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., water or DMSO) to a high concentration (e.g., 1 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile methionine-free fungal growth medium to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 2x starting concentration.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.

-

-

Inoculum Preparation:

-

Grow the fungal strain to be tested on an appropriate agar medium.

-

Prepare a suspension of fungal conidia or cells in sterile saline or water.

-

Adjust the inoculum concentration to approximately 1-5 x 10⁵ CFU/mL using a spectrophotometer or hemocytometer.

-

-

Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well of the microtiter plate.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 50% or 80% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

[³⁵S]Sulfate Incorporation Assay

This assay measures the effect of this compound on the assimilation of sulfate into macromolecules.

-

Cell Culture and Treatment:

-

Grow Saccharomyces cerevisiae cells in a rich medium (e.g., YPD) to mid-log phase.

-

Harvest the cells by centrifugation, wash with sterile water, and resuspend in a synthetic methionine-free medium.

-

Divide the cell suspension into aliquots and add varying concentrations of this compound. Include a no-drug control.

-

-

Radiolabeling:

-

Add [³⁵S]sulfate to each cell suspension to a final concentration of approximately 1-5 µCi/mL.

-

Incubate the cultures at 30°C with shaking for a defined period (e.g., 1-2 hours).

-

-

Sample Collection and Lysis:

-

At various time points, remove aliquots from each culture.

-

Harvest the cells by centrifugation and wash with a cold buffer (e.g., Tris-HCl).

-

Lyse the cells using a suitable method (e.g., glass bead disruption or enzymatic digestion).

-

-

Precipitation and Scintillation Counting:

-

Precipitate the macromolecules (proteins, etc.) from the cell lysates by adding an equal volume of cold trichloroacetic acid (TCA) to a final concentration of 10-20%.

-

Incubate on ice for at least 30 minutes.

-

Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Wash the filters with cold TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of [³⁵S]sulfate incorporation for each treatment condition relative to the control.

-

Northern Blot Analysis of MET4 and MET10 mRNA Levels

This protocol describes the detection of specific mRNA transcripts to assess the effect of this compound on gene expression.

-

RNA Extraction:

-

Grow S. cerevisiae and treat with this compound as described for the sulfate incorporation assay.

-

Harvest cells at different time points after treatment.

-

Extract total RNA using a standard method, such as the hot acid phenol-chloroform extraction method, followed by ethanol precipitation.

-

-

Probe Preparation:

-

Generate DNA probes specific for the MET4 and MET10 genes by PCR amplification from S. cerevisiae genomic DNA using gene-specific primers.

-

Label the DNA probes with a detectable marker, such as digoxigenin (DIG) using a random-primed labeling kit or with a radioactive isotope like ³²P.

-

-

Gel Electrophoresis and Blotting:

-

Separate 10-20 µg of total RNA per sample on a denaturing formaldehyde-agarose gel.

-

Transfer the separated RNA from the gel to a positively charged nylon membrane by capillary transfer.

-

Fix the RNA to the membrane by UV cross-linking or baking at 80°C.

-

-

Hybridization:

-

Pre-hybridize the membrane in a hybridization buffer (e.g., containing formamide, SSC, SDS, and a blocking reagent) at a specific temperature (e.g., 42-68°C, depending on the probe and buffer composition) for several hours.

-

Denature the labeled probe by heating and add it to the fresh hybridization buffer.

-

Incubate the membrane with the probe-containing hybridization buffer overnight at the same temperature.

-

-

Washing and Detection:

-

Wash the membrane with a series of washing buffers of increasing stringency (decreasing salt concentration and increasing temperature) to remove non-specifically bound probe.

-

If using a DIG-labeled probe, incubate the membrane with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

If using a radioactive probe, expose the membrane to an X-ray film or a phosphorimager screen.

-

-

Data Analysis:

-

Quantify the band intensities for MET4 and MET10 mRNA and normalize to a loading control (e.g., actin or rRNA) to determine the relative changes in gene expression.

-

Conclusion

This compound represents a promising antifungal agent with a well-defined mechanism of action that distinguishes it from many currently available antifungal drugs. Its ability to disrupt the essential sulfur assimilation pathway in fungi by inhibiting the expression of sulfite reductase at both the transcriptional and post-transcriptional levels highlights a valuable target for antifungal drug development. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and scientists working to further elucidate the therapeutic potential of this compound and to discover new antifungal agents with similar modes of action.

References

Azoxybacilin's Role in Inhibiting Sulfite Fixation in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoxybacilin, a natural product isolated from Bacillus cereus, exhibits a broad spectrum of antifungal activity by uniquely targeting the sulfur assimilation pathway, a critical metabolic route in fungi for the synthesis of essential amino acids cysteine and methionine. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as a potent inhibitor of sulfite fixation. It details the molecular basis of this inhibition, which involves the downregulation of key genes in the sulfate assimilation pathway, rather than direct enzyme inhibition. This guide furnishes researchers and drug development professionals with comprehensive quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows to facilitate further research and development of novel antifungal agents targeting this pathway.

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of novel antifungal agents with unique mechanisms of action. The fungal sulfur assimilation pathway presents an attractive target for antifungal drug development as it is essential for fungal growth and has significant differences from mammalian metabolism.[1][2] this compound has been identified as a promising antifungal compound that inhibits this pathway.[3] This guide elucidates the specific molecular interactions and consequences of this compound's activity on fungal sulfite fixation.

Mechanism of Action of this compound

This compound's primary antifungal activity stems from its ability to interfere with the gene expression necessary for sulfite fixation, a key step in the conversion of inorganic sulfate to sulfide for incorporation into amino acids.[4][5] Unlike many enzyme inhibitors, this compound does not directly inhibit the catalytic activity of the enzymes in the sulfate assimilation pathway.[4][6] Instead, it acts at the level of gene regulation, specifically targeting the induction of these enzymes when fungal cells are under methionine-limiting conditions.[4][5]

The most significantly affected enzyme is sulfite reductase , the product of the MET10 gene.[4][7] this compound strongly inhibits the induction of sulfite reductase synthesis.[4][7] This inhibition occurs through a dual mechanism:

-

Inhibition of MET4 Gene Expression: this compound interferes with the expression of the MET4 gene, which encodes a key transcriptional activator of the sulfur assimilation pathway in Saccharomyces cerevisiae.[1][4]

-

Post-transcriptional Inhibition of MET10 Expression: this compound also appears to affect the post-transcriptional regulation of MET10 expression, leading to a more potent inhibition of enzyme synthesis compared to its effect on transcription alone.[4]

This targeted disruption of gene expression leads to a bottleneck in the sulfur assimilation pathway at the sulfite reduction step, depriving the fungal cell of the necessary building blocks for protein synthesis and leading to growth inhibition.

Fungal Sulfite Fixation Pathway

In fungi, the assimilation of inorganic sulfate into organic sulfur-containing compounds is a multi-step process. The pathway, as it occurs in Saccharomyces cerevisiae, is initiated by the uptake of sulfate from the environment and proceeds through several enzymatic reactions to produce sulfide, which is then incorporated into amino acids.[2][8][9]

The key steps are:

-

Sulfate Uptake: Sulfate is transported into the cell by sulfate permeases.[2]

-

Sulfate Activation: ATP sulfurylase activates sulfate to adenosine-5'-phosphosulfate (APS).[2]

-

Phosphorylation: APS kinase phosphorylates APS to 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[2]

-

Sulfite Production: PAPS reductase reduces PAPS to sulfite.[2]

-

Sulfide Production: Sulfite reductase catalyzes the six-electron reduction of sulfite to sulfide.[2]

-

Incorporation into Amino Acids: Sulfide is then incorporated into O-acetylserine or O-acetylhomoserine to form cysteine or homocysteine, respectively, which are precursors for methionine and other sulfur-containing compounds.[2][9]

This pathway is tightly regulated, primarily at the transcriptional level by the Met4p transcription factor, which controls the expression of the MET genes.[8][10]

Quantitative Data: Inhibition by this compound

The inhibitory effects of this compound on the induction of key enzymes and gene expression in the sulfate assimilation pathway of Saccharomyces cerevisiae have been quantified. The following tables summarize the 50% inhibitory concentrations (IC50) observed in these studies.

| Enzyme Induction Inhibition | IC50 (µg/mL) | Reference |

| Sulfite Reductase | 3.2 | [7] |

| ATP Sulfurylase | 42 | [7] |

| O-acetylhomoserine (OAH) sulfhydrylase | > 100 | [7] |

| Gene Expression Inhibition | IC50 (µg/mL) | Reference |

| MET10 mRNA Synthesis | 30 | [4][5] |

| MET10 Enzyme Synthesis | 3 | [4][5] |

| Antifungal Activity | IC50 | Reference |

| Candida albicans | 1.2 mg/mL | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effect on fungal sulfite fixation.

Preparation of Cell-Free Extracts from Saccharomyces cerevisiae

This protocol is essential for obtaining active enzymes for subsequent activity assays.

Materials:

-

Yeast culture grown in appropriate medium (e.g., YPD or methionine-free synthetic medium).

-

Lysis Buffer: 50 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 1 mM PMSF, and a protease inhibitor cocktail.

-

Glass beads (0.5 mm diameter), acid-washed and chilled.

-

Refrigerated centrifuge.

-

Bead beater or high-speed vortexer.

Procedure:

-

Grow yeast cells to the mid-logarithmic phase in the desired medium.

-

Harvest cells by centrifugation at 4,000 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold sterile water and once with ice-cold Lysis Buffer.

-

Resuspend the cell pellet in an equal volume of ice-cold Lysis Buffer.

-

Add an equal volume of chilled glass beads to the cell suspension.

-

Disrupt the cells by vigorous vortexing or bead beating for 30-second intervals, with 30-second cooling periods on ice, for a total of 5-7 cycles.

-

Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant (cell-free extract) and keep it on ice.

-

Determine the protein concentration of the extract using a standard method such as the Bradford assay.

Sulfite Reductase Activity Assay (Spectrophotometric)

This assay measures the NADPH-dependent reduction of sulfite to sulfide.

Materials:

-

Cell-free extract containing sulfite reductase.

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0).

-

NADPH solution (10 mM).

-

Sodium sulfite solution (100 mM), freshly prepared.

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Set up a reaction mixture in a cuvette containing:

-

800 µL of Assay Buffer.

-

100 µL of cell-free extract (adjust volume based on protein concentration).

-

50 µL of NADPH solution.

-

-

Incubate the mixture at 30°C for 5 minutes to allow for the oxidation of any endogenous substrates.

-

Initiate the reaction by adding 50 µL of sodium sulfite solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

[³⁵S]Sulfate Incorporation Assay

This assay measures the overall activity of the sulfate assimilation pathway.

Materials:

-

Yeast cells grown in methionine-free medium.

-

[³⁵S]Sulfuric acid.

-

Trichloroacetic acid (TCA) solution (10%).

-

Ethanol (95%).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Grow yeast cells in methionine-free synthetic medium to induce the sulfate assimilation pathway.

-

Add [³⁵S]sulfuric acid to the culture to a final concentration of 1-5 µCi/mL.

-

Incubate the culture at 30°C with shaking for a defined period (e.g., 30-60 minutes).

-

To stop the incorporation, add an equal volume of ice-cold 10% TCA to the culture.

-

Incubate on ice for at least 30 minutes to precipitate proteins.

-

Collect the precipitated material by vacuum filtration onto glass fiber filters.

-

Wash the filters three times with ice-cold 5% TCA and once with 95% ethanol.

-

Dry the filters completely.

-

Place the filters in scintillation vials with an appropriate volume of scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Normalize the incorporated radioactivity to the total protein content or cell number.

Northern Blot Analysis of MET10 and MET4 mRNA

This protocol allows for the visualization and quantification of specific mRNA transcripts.

Materials:

-

Total RNA extracted from yeast cells.

-

Formaldehyde, formamide, MOPS buffer.

-

Agarose.

-

Nylon membrane.

-

DNA probes specific for MET10 and MET4 genes, labeled with ³²P or a non-radioactive label.

-

Hybridization buffer.

-

Wash buffers (e.g., SSC, SDS).

-

Phosphorimager or X-ray film for detection.

Procedure:

-

Separate 10-20 µg of total RNA per lane on a denaturing formaldehyde-agarose gel.

-

Transfer the separated RNA to a nylon membrane by capillary action or electroblotting.

-

UV crosslink the RNA to the membrane.

-

Pre-hybridize the membrane in hybridization buffer at 42°C for at least 1 hour.

-

Denature the labeled DNA probe by heating to 95-100°C for 5 minutes and then rapidly chilling on ice.

-

Add the denatured probe to the hybridization buffer and incubate the membrane overnight at 42°C with gentle agitation.

-

Wash the membrane with a series of low and high stringency wash buffers to remove the unbound probe.

-

Expose the membrane to a phosphorimager screen or X-ray film to detect the hybridized probe.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., actin or rRNA).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the fungal sulfite fixation pathway, the mechanism of inhibition by this compound, and the experimental workflow for studying its effects.

References

- 1. fungaldiversity.org [fungaldiversity.org]

- 2. Sulfite Reductase - Creative Biolabs [creative-biolabs.com]

- 3. Studies on yeast sulfite reductase. 3. Further characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Continuous Spectrophotometric Assay for APS Reductase Activity with Sulfite-Selective Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation of sulfite reductase variants of a commercial wine yeast with significantly reduced hydrogen sulfide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on yeast sulfite reductase. I. Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of sulphite reductase activity and its response to assimilable nitrogen status in a commercial Saccharomyces cerevisiae wine yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfite reductase - Wikipedia [en.wikipedia.org]

- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]

The Azoxy Moiety: A Linchpin in the Antifungal Activity of Azoxybacilin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxybacilin, a natural product isolated from Bacillus cereus, represents a compelling class of antifungal agents with a unique mechanism of action. This technical guide delves into the critical role of its distinctive azoxy moiety in its biological function. This compound operates as a methionine antagonist, disrupting the essential sulfur assimilation pathway in fungi. This guide will provide a comprehensive overview of its mechanism, the functional importance of the azoxy group, detailed experimental protocols for its study, and quantitative data on its activity.

The Azoxy Moiety and its Functional Significance

The defining feature of this compound is its azoxy group (-N=N+(O-)-), a relatively rare functional group in natural products. While the precise biochemical role of the azoxy moiety in this compound's activity is an area of ongoing investigation, structure-activity relationship (SAR) studies suggest its integral importance to the molecule's bioactivity.

SAR studies on this compound and its synthetic derivatives have revealed that while modifications to other parts of the molecule, such as esterification of the carboxyl group, can enhance antifungal potency and broaden the activity spectrum, the integrity of the core structure, including the azoxy group, is crucial. It is hypothesized that the azoxy moiety contributes to the molecule's overall electronic properties and three-dimensional structure, which are critical for its interaction with its biological target. The electron-rich nature of the azoxy group may play a role in binding to the target protein or enzyme, potentially through dipole-dipole interactions or hydrogen bonding.

Furthermore, the broader class of natural products containing an azoxy group often exhibits a range of biological activities, including antibacterial, antifungal, and nematicidal effects. This suggests a conserved functional importance of this moiety in disrupting biological processes in various organisms.

Mechanism of Action: Inhibition of Sulfur Assimilation

This compound exerts its antifungal effect by targeting the sulfur assimilation pathway, which is essential for the synthesis of the amino acids cysteine and methionine. These amino acids are vital for protein synthesis and cellular metabolism.

The primary mode of action of this compound is the inhibition of the expression of sulfite reductase, a key enzyme in the sulfur assimilation pathway. This inhibition is not direct but rather occurs at the level of gene expression. Specifically, this compound has been shown to decrease the mRNA levels of two critical genes in Saccharomyces cerevisiae:

-

MET10: This gene encodes the alpha subunit of sulfite reductase.

-

MET4: This gene encodes a transcriptional activator that is essential for the expression of several genes in the sulfur metabolism pathway, including MET10.

By downregulating the expression of MET4, this compound effectively shuts down the production of sulfite reductase and other enzymes necessary for sulfur assimilation, leading to a depletion of essential sulfur-containing amino acids and ultimately, fungal cell death.

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway through which this compound inhibits sulfur assimilation in fungi.

Caption: this compound inhibits the transcription of the MET4 gene, leading to reduced expression of sulfite reductase and blockage of the sulfur assimilation pathway.

Quantitative Data: Antifungal Activity

The antifungal activity of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50). The following table summarizes available quantitative data.

| Compound | Fungal Species | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| This compound | Saccharomyces cerevisiae | - | 3 | [1] |

| Candida albicans | >100 | - | [2] | |

| Aspergillus fumigatus | 12.5 | - | [2] | |

| Trichophyton mentagrophytes | 3.1 | - | [2] | |

| Ro 09-1824 (Ester derivative) | Candida albicans | 1.6 | - | [2] |

| Cryptococcus neoformans | 0.8 | - | [2] | |

| Aspergillus fumigatus | 0.8 | - | [2] | |

| Trichophyton mentagrophytes | 0.4 | - | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

[35S]Sulfate Incorporation Assay

This assay measures the uptake and incorporation of radioactive sulfate into cellular macromolecules, providing a direct measure of the activity of the sulfur assimilation pathway.

Methodology:

-

Yeast Culture: Saccharomyces cerevisiae cells are grown to mid-log phase in a defined minimal medium containing all necessary nutrients except for sulfur sources.

-

Induction: The cells are then transferred to a fresh minimal medium lacking methionine to induce the expression of the sulfur assimilation pathway genes.

-

Treatment: The cell culture is divided into experimental and control groups. The experimental group is treated with varying concentrations of this compound, while the control group receives the vehicle solvent.

-

Radiolabeling: [35S]Sulfate is added to each culture, and the cells are incubated for a defined period (e.g., 1-2 hours) to allow for the uptake and incorporation of the radiolabel.

-

Harvesting and Lysis: The cells are harvested by centrifugation, washed, and then lysed to release the cellular contents.

-

Precipitation of Macromolecules: Trichloroacetic acid (TCA) is added to the cell lysates to precipitate proteins and other macromolecules.

-

Quantification: The amount of incorporated [35S] is determined by scintillation counting of the TCA-precipitated material. A decrease in [35S] incorporation in the this compound-treated group compared to the control indicates inhibition of the sulfur assimilation pathway.

Northern Blot Analysis of MET10 and MET4 mRNA

This technique is used to quantify the levels of specific mRNA transcripts, in this case, for the MET10 and MET4 genes, to determine the effect of this compound on their expression.

Methodology:

-

Yeast Culture and Treatment: Saccharomyces cerevisiae cells are cultured and treated with this compound as described in the sulfate incorporation assay.

-

RNA Extraction: Total RNA is extracted from the yeast cells at various time points after treatment using a standard method such as the hot acid phenol method. The quality and quantity of the extracted RNA are assessed by spectrophotometry and gel electrophoresis.

-

Gel Electrophoresis: The RNA samples are separated by size on a denaturing formaldehyde-agarose gel.

-

Blotting: The separated RNA is transferred from the gel to a nylon membrane.

-

Probe Hybridization: The membrane is incubated with a labeled DNA or RNA probe that is complementary to the target mRNA sequence (MET10 or MET4). The probe is typically labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., digoxigenin).

-

Washing and Detection: The membrane is washed to remove any unbound probe, and the hybridized probe is detected by autoradiography (for radioactive probes) or a chemiluminescent reaction (for non-radioactive probes).

-

Analysis: The intensity of the bands corresponding to the MET10 and MET4 mRNA is quantified and normalized to a loading control (e.g., actin mRNA) to determine the relative abundance of the target transcripts in treated versus untreated cells.

Experimental Workflow

The following diagram outlines the general workflow for investigating the mechanism of action of this compound.

Caption: A typical experimental workflow to study the effect of this compound on sulfur assimilation and gene expression in yeast.

Conclusion

This compound's unique mode of action, centered on the disruption of sulfur metabolism through the downregulation of key regulatory and enzymatic genes, makes it a valuable lead compound for the development of novel antifungal therapies. The azoxy moiety is a critical structural feature that is indispensable for its biological activity. Further investigation into the precise interactions of this functional group with its cellular targets will be instrumental in designing more potent and selective antifungal agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and its analogs.

References

In Vitro Profile of Azoxybacilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoxybacilin, a novel antifungal agent produced by Bacillus cereus, has demonstrated significant in vitro activity against a broad spectrum of fungi. This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, focusing on its mechanism of action, quantitative antifungal activity, and detailed experimental protocols. The data presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antifungal therapies. This compound's unique mode of action, targeting the sulfur assimilation pathway, presents a promising avenue for the development of novel therapeutics with the potential to overcome existing antifungal resistance.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has necessitated the search for novel antifungal agents with unique mechanisms of action. This compound, an unusual amino acid containing an azoxy moiety, has been identified as a potent inhibitor of fungal growth. This document summarizes the key in vitro findings that elucidate the antifungal properties of this compound.

Mechanism of Action

This compound exerts its antifungal effect by disrupting the sulfur assimilation pathway in fungi, a crucial metabolic process for the synthesis of essential amino acids such as cysteine and methionine.[1][2] The primary target of this compound is the enzyme sulfite reductase, a key component of this pathway.[1][2]

The proposed mechanism involves a two-pronged inhibition of sulfite reductase expression:

-

Transcriptional Inhibition: this compound inhibits the transcriptional activation of the MET4 gene.[1][2] MET4 is a critical transactivator of genes involved in the sulfate assimilation pathway, including MET10, which encodes a subunit of sulfite reductase.[1]

-

Post-transcriptional Regulation: this compound also appears to interfere with the post-transcriptional regulation of MET10 expression.[1][2]

This dual-level inhibition leads to a significant reduction in the synthesis of functional sulfite reductase, thereby blocking the conversion of sulfite to sulfide and disrupting the production of vital sulfur-containing amino acids. The antifungal activity of this compound is notably diminished in the presence of exogenous sulfur-containing amino acids like methionine, cysteine, homocysteine, and cystathionine, further supporting its targeted action on this pathway.[2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative In Vitro Activity

The antifungal potency of this compound has been quantified through the determination of Inhibitory Concentrations (IC). The following tables summarize the available data on the in vitro activity of this compound against various fungal species and its impact on specific cellular processes.

| Target Process | Fungal Species | IC50 (µg/mL) | Reference |

| Induction of Sulfite Reductase Synthesis | Saccharomyces cerevisiae | 3 | [1] |

| Transcription of MET10 Gene | Saccharomyces cerevisiae | 30 | [1] |

| Fungal Species | IC80 (µg/mL) | Reference |

| Aspergillus fumigatus | 0.71 - 1.3 | |

| Trichoderma spp. | 0.03 - 0.24 | |

| Candida albicans | 4.2 - 5.8 |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the antifungal activity and mechanism of action of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Materials:

-

This compound

-

Fungal isolates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar medium.

-

Prepare a suspension of fungal conidia or yeast cells in sterile saline.

-

Adjust the suspension to a concentration of 0.5-2.5 x 10^3 cells/mL using a spectrophotometer.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation:

-

Inoculate each well containing the this compound dilutions with the fungal suspension.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

-

[³⁵S] Sulfate Incorporation Assay

Objective: To assess the effect of this compound on the incorporation of sulfate into macromolecules, indicative of the functionality of the sulfur assimilation pathway.

Materials:

-

Saccharomyces cerevisiae cells

-

Synthetic dextrose (SD) medium lacking methionine

-

[³⁵S] Sodium sulfate

-

This compound

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Cell Culture and Treatment:

-

Grow S. cerevisiae cells to mid-log phase in rich medium.

-

Harvest the cells, wash them with sterile water, and resuspend them in SD medium without methionine to induce the sulfur assimilation pathway.

-

Aliquot the cell suspension into tubes and add varying concentrations of this compound. Include a no-drug control.

-

-

Radiolabeling:

-

Add [³⁵S] Sodium sulfate to each tube to a final concentration of approximately 1 µCi/mL.

-

Incubate the tubes at 30°C with shaking for a defined period (e.g., 1-2 hours).

-

-

Precipitation and Filtration:

-

Stop the incorporation by adding cold TCA to a final concentration of 5%.

-

Incubate on ice for at least 30 minutes to precipitate macromolecules.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of [³⁵S] sulfate incorporation relative to the no-drug control.

-

Northern Blot Analysis of MET4 and MET10 mRNA

Objective: To determine the effect of this compound on the transcript levels of MET4 and MET10 genes.

Materials:

-

Saccharomyces cerevisiae cells

-

This compound

-

RNA extraction kit or reagents (e.g., hot acid phenol)

-

Formaldehyde, agarose, MOPS buffer for gel electrophoresis

-

Nylon membrane

-

DNA probes specific for MET4 and MET10

-

Radiolabeling kit (e.g., [α-³²P]dCTP and random priming kit) or non-radioactive labeling system

-

Hybridization buffer

-

Wash buffers (e.g., SSC, SDS)

-

Phosphorimager or chemiluminescence detection system

Procedure:

-

RNA Extraction:

-

Treat S. cerevisiae cells with different concentrations of this compound as described in the sulfate incorporation assay.

-

Harvest the cells and extract total RNA using a standard protocol (e.g., hot acid phenol extraction).

-

-

Gel Electrophoresis and Transfer:

-

Separate the RNA samples on a denaturing formaldehyde-agarose gel.

-

Transfer the RNA from the gel to a nylon membrane via capillary action or electroblotting.

-

Crosslink the RNA to the membrane using UV light or baking.

-

-

Probe Labeling and Hybridization:

-

Label the DNA probes for MET4 and MET10 with a radioactive or non-radioactive tag.

-

Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.

-

Add the labeled probe to the hybridization buffer and incubate overnight at an appropriate temperature (e.g., 42°C for formamide-based buffers).

-

-

Washing and Detection:

-

Wash the membrane with a series of wash buffers of increasing stringency to remove unbound probe.

-

Detect the hybridized probe using a phosphorimager (for radioactive probes) or a chemiluminescence detection system (for non-radioactive probes).

-

Quantify the band intensities and normalize to a loading control (e.g., actin or rRNA).

-

Sulfite Reductase Activity Assay

Objective: To directly measure the enzymatic activity of sulfite reductase in fungal cell lysates treated with this compound.

Materials:

-

Saccharomyces cerevisiae cells

-

This compound

-

Cell lysis buffer (e.g., containing protease inhibitors)

-

Glass beads or a bead beater for cell disruption

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

-

NADPH

-

Sodium sulfite

-

DTNB (Ellman's reagent) or a similar sulfide detection reagent

-

Spectrophotometer

Procedure:

-

Preparation of Cell Lysate:

-

Grow and treat S. cerevisiae cells with this compound as previously described.

-

Harvest the cells, wash them, and resuspend them in lysis buffer.

-

Disrupt the cells by vortexing with glass beads or using a bead beater.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a cuvette containing assay buffer, NADPH, and the cell lysate.

-

Initiate the reaction by adding sodium sulfite.

-

Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time.

-

Alternatively, measure the production of sulfide by stopping the reaction at different time points and adding a sulfide detection reagent like DTNB, which forms a colored product that can be measured spectrophotometrically.

-

-

Data Analysis:

-

Calculate the specific activity of sulfite reductase (e.g., in units per milligram of protein).

-

Compare the activity in lysates from this compound-treated cells to that of the untreated control.

-

Visualizations

Experimental Workflow: Antifungal Susceptibility Testing

Caption: Workflow for antifungal susceptibility testing.

Experimental Workflow: [³⁵S] Sulfate Incorporation Assay

Caption: Workflow for the [³⁵S] sulfate incorporation assay.

Logical Relationship: Inhibition of Sulfur Assimilation

Caption: Logical flow of this compound's inhibitory action.

Conclusion

The preliminary in vitro studies of this compound reveal a promising antifungal agent with a novel mechanism of action. Its ability to potently inhibit the sulfur assimilation pathway by targeting sulfite reductase expression at both transcriptional and post-transcriptional levels distinguishes it from currently available antifungals. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic for the treatment of fungal infections. Future studies should focus on expanding the antifungal spectrum evaluation through comprehensive MIC testing against a wider array of clinically relevant fungi and elucidating the precise molecular interactions of this compound with its targets.

References

An In-Depth Technical Guide to the Biosynthesis of Azoxybacilin in Bacillus cereus

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Azoxybacilin, an antifungal agent produced by the bacterium Bacillus cereus, exhibits a unique mode of action by inhibiting sulfite reductase gene expression in fungi. Despite its discovery and characterization, the precise biosynthetic pathway of this azoxy-containing metabolite within B. cereus remains largely unelucidated in publicly available scientific literature. This technical guide synthesizes the current understanding of secondary metabolite biosynthesis in Bacillus cereus, draws parallels with known azoxy compound formation in other microorganisms, and presents a hypothetical framework for the biosynthesis of this compound. This document is intended to serve as a foundational resource for researchers aiming to investigate and fully characterize this novel biosynthetic pathway, providing proposed experimental approaches and predictive models based on existing knowledge.

Introduction: this compound and its Biological Activity

This compound is a specialized metabolite produced by strains of Bacillus cereus, including NR2991. It is characterized by the presence of an azoxy functional group, which is relatively rare in natural products. The primary biological activity of this compound is its antifungal property, which is particularly effective in methionine-deficient environments. Research has shown that this compound's mechanism of action involves the targeted inhibition of sulfite reductase gene expression in fungi, a key enzyme in the sulfur assimilation pathway. This disruption of an essential metabolic process leads to fungal growth inhibition.

The Uncharted Territory: The this compound Biosynthetic Gene Cluster

As of the date of this publication, the specific biosynthetic gene cluster (BGC) responsible for this compound production in Bacillus cereus has not been definitively identified and characterized in the scientific literature. Bacillus cereus and its close relatives are known to possess a rich diversity of BGCs, including those for non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are often involved in the production of bioactive secondary metabolites.[1][2][3][4][5][6][7]

Genomic analysis of various B. cereus strains using tools like antiSMASH has revealed numerous NRPS and PKS gene clusters.[1][3] However, a direct correlation between any of these clusters and the production of an azoxy-containing compound like this compound has yet to be established. The unique structure of this compound suggests a biosynthetic pathway that may involve enzymes capable of N-N bond formation and subsequent oxidation to form the characteristic azoxy moiety.

A Hypothetical Biosynthetic Pathway for this compound

Based on the biosynthesis of other azoxy compounds in different microorganisms, a putative pathway for this compound can be proposed. This model serves as a working hypothesis for future experimental validation. The biosynthesis is likely to involve several key enzymatic steps:

-

Precursor Synthesis: The backbone of this compound is likely derived from common amino acid precursors.

-

N-N Bond Formation: A crucial step would be the formation of a hydrazine intermediate. This is a complex reaction that could be catalyzed by specialized enzymes within the BGC.

-

Oxidation to Azo and Azoxy Groups: The hydrazine intermediate would then likely undergo successive oxidations to first form an azo compound and subsequently the final azoxy group.

-

Tailoring Reactions: Additional enzymatic modifications may occur to complete the final structure of this compound.

Below is a conceptual diagram, generated using the DOT language, illustrating this hypothetical pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Genomic and metabolic features of Bacillus cereus, inhibiting the growth of Sclerotinia sclerotiorum by synthesizing secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genomic Analysis of Antibiotics and Secondary Metabolites Biosynthetic Genes Clusters in Bacillus cereus Group | Journal of Biochemistry, Microbiology and Biotechnology [journal.hibiscuspublisher.com]

- 4. frontiersin.org [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Frontiers | Prospection for potential new non-ribosomal peptide gene clusters in Bacillus genus isolated from fermented foods and soil through genome mining [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Azoxybacilin solution preparation and storage conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxybacilin is an antifungal agent produced by the bacterium Bacillus cereus. It exhibits inhibitory activity against a range of filamentous fungi by targeting the sulfur fixation reaction in methionine biosynthesis. These application notes provide detailed protocols for the preparation and storage of this compound solutions to ensure consistency and reproducibility in research and development applications. Due to the limited availability of specific published data on this compound's stability and quantitative solubility, the following protocols are based on general best practices for handling antibiotic compounds. Researchers are strongly encouraged to perform their own validation studies for their specific experimental conditions.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C5H11N3O3 | BOC Sciences[1] |

| Molecular Weight | 161.16 g/mol | BOC Sciences[1] |

| Appearance | Colorless Acicular Crystalline | BOC Sciences[1] |

| Solubility | Soluble in water and methanol. Insoluble in acetone and n-hexane. | BOC Sciences[1] |

Note: Quantitative solubility data (e.g., mg/mL) and stability data under various conditions (e.g., pH, temperature, light exposure) are not extensively documented in publicly available literature.

Solution Preparation Protocol

This protocol describes the preparation of a stock solution of this compound. It is recommended to prepare a high-concentration stock solution, which can then be diluted to the desired working concentration for various applications.

Materials:

-

This compound powder

-

Sterile, high-purity water (e.g., Milli-Q® or equivalent) or Methanol

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile syringe filters (0.22 µm pore size, compatible with the chosen solvent)

-

Sterile syringes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Determine the required concentration and volume of the stock solution. For example, to prepare 10 mL of a 10 mg/mL stock solution.

-

Weigh the this compound powder accurately using an analytical balance. For the example above, you would weigh 100 mg of this compound.

-

Transfer the powder to a sterile conical tube.

-

Add a small amount of the chosen solvent (sterile water or methanol) to the tube. For the example, add approximately 5 mL of sterile water.

-

Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but the impact on stability should be considered.

-

Bring the solution to the final volume with the solvent. For the example, add sterile water to a final volume of 10 mL.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for cell-based assays to prevent contamination.

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock solution is subjected to.

-

Label all tubes clearly with the compound name, concentration, date of preparation, and solvent used.

Storage Conditions

Proper storage of this compound solutions is critical to maintain their bioactivity. The following are general recommendations.

| Solution Type | Storage Temperature | Duration | Notes |

| Powder | -20°C | Long-term | Protect from light and moisture. |

| Stock Solution in Water | -20°C or -80°C | Short to medium-term | Avoid repeated freeze-thaw cycles. Use aliquots. |

| Stock Solution in Methanol | -20°C or -80°C | Short to medium-term | Ensure tubes are tightly sealed to prevent evaporation. |

| Working Dilutions | 2-8°C | Short-term (e.g., <24 hours) | Prepare fresh from stock solution before each experiment. |

Note: The stability of this compound in solution over time has not been extensively reported. It is recommended that researchers perform their own stability studies for long-term storage.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a general method for determining the MIC of this compound against a specific fungal strain using a broth microdilution method.

Materials:

-

This compound stock solution

-

Fungal culture

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., RPMI-1640)

-

Spectrophotometer

-

Plate reader

Procedure:

-

Prepare the fungal inoculum:

-

Culture the fungal strain on an appropriate agar plate.

-

Collect fungal spores or yeast cells and suspend them in sterile saline or growth medium.

-

Adjust the concentration of the suspension to a standardized density (e.g., 0.5 McFarland standard).

-

Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 1-5 x 10^5 CFU/mL).

-

-

Prepare serial dilutions of this compound:

-

In a sterile 96-well plate, add 100 µL of growth medium to all wells except the first column.

-

Add 200 µL of the highest desired concentration of this compound (prepared by diluting the stock solution in growth medium) to the first well of each row.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.

-

-

Inoculate the plate:

-

Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.

-

Include a positive control well (inoculum in medium without this compound) and a negative control well (medium only).

-

-

Incubate the plate:

-

Incubate the plate at the optimal temperature for the growth of the fungal strain (e.g., 35°C) for 24-48 hours.

-

-

Determine the MIC:

-

The MIC is the lowest concentration of this compound that results in the complete inhibition of visible fungal growth. This can be assessed visually or by using a plate reader to measure absorbance.

-

Disclaimer

The information provided in these application notes is intended for guidance purposes only. Due to the limited amount of specific data available for this compound, it is the responsibility of the end-user to validate these protocols for their specific applications and to determine the optimal conditions for solution preparation, storage, and use.

References

Application of Azoxybacilin in Fungal Gene Expression Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxybacilin, an antifungal agent produced by the bacterium Bacillus cereus, presents a valuable tool for investigating fungal gene expression, particularly in the context of sulfur metabolism and amino acid biosynthesis.[1][2][3] Its specific mechanism of action, targeting the expression of genes essential for sulfite assimilation, allows for targeted studies into fungal survival pathways and the regulatory networks that govern them. These application notes provide an overview of this compound's mechanism, quantitative data on its effects, and detailed protocols for its use in fungal gene expression studies, primarily focusing on the model organism Saccharomyces cerevisiae.

Mechanism of Action

This compound exhibits its antifungal activity by inhibiting the gene expression of sulfite reductase, a critical enzyme in the sulfur assimilation pathway.[1][4] This pathway is essential for the synthesis of sulfur-containing amino acids like methionine and cysteine, which are vital for fungal growth and survival.[2] The inhibitory action of this compound is not directed at the enzymatic activity of the sulfate assimilation enzymes themselves, but rather at their induction at the gene expression level.[1][4]

Specifically, this compound has been shown to:

-

Decrease the mRNA levels of genes involved in sulfate assimilation. This includes the MET10 gene, which encodes for sulfite reductase, and the MET4 gene, a key transcriptional activator of the sulfate assimilation pathway.[1][4]

-

Act at two distinct regulatory steps. Evidence suggests that this compound interferes with both the transcriptional activation of the MET4 gene and a post-transcriptional regulatory step in the expression of the MET10 gene.[1][4]

This targeted inhibition of a specific metabolic pathway makes this compound a potent and selective antifungal agent, particularly in environments lacking methionine.[1][5]

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory effects of this compound on Saccharomyces cerevisiae.

| Target | Parameter | Value | Organism | Reference |

| Sulfite Reductase Enzyme Synthesis | IC50 | 3 µg/ml | Saccharomyces cerevisiae | [1] |

| MET10 mRNA Transcription | IC50 | 30 µg/ml | Saccharomyces cerevisiae | [1] |

| ATP Sulfurylase Synthesis | IC50 | 42 µg/ml | Saccharomyces cerevisiae | |

| AHS Synthesis | IC50 | >100 µg/ml | Saccharomyces cerevisiae | |

| Fungal Growth (Mycelial Fungi) | Antifungal Activity | Broad Spectrum | Various Fungi | [2] |

Mandatory Visualizations

Caption: Signaling pathway illustrating this compound's inhibitory action.

Caption: Experimental workflow for studying this compound's effect on gene expression.

Experimental Protocols

Fungal Culture Preparation and Methionine Starvation

This protocol describes the preparation of Saccharomyces cerevisiae cultures for experiments involving methionine starvation to induce the expression of sulfate assimilation genes.

Materials:

-

Saccharomyces cerevisiae strain (e.g., wild-type)

-

Rich medium (e.g., YPD: 1% yeast extract, 2% peptone, 2% dextrose)

-

Synthetic methionine-free medium (containing yeast nitrogen base without amino acids and ammonium sulfate, a carbon source like dextrose, and necessary supplements excluding methionine)

-

Sterile culture flasks or tubes

-

Incubator shaker

Protocol:

-

Inoculate a single colony of S. cerevisiae into 5 mL of rich medium.

-

Incubate overnight at 30°C with shaking (200-250 rpm).

-

The following day, dilute the overnight culture into a larger volume of fresh rich medium to an optical density at 600 nm (OD600) of approximately 0.1-0.2.

-

Grow the culture at 30°C with shaking until it reaches mid-log phase (OD600 of 0.6-0.8).

-

Harvest the cells by centrifugation at 3,000 x g for 5 minutes at room temperature.

-

Wash the cell pellet twice with sterile, deionized water to remove residual rich medium.

-

Resuspend the cell pellet in pre-warmed synthetic methionine-free medium to the desired starting OD600 (e.g., 0.2-0.4). This transfer to methionine-free medium induces the expression of the MET genes.

This compound Treatment

This protocol outlines the treatment of methionine-starved S. cerevisiae with this compound.

Materials:

-

Methionine-starved S. cerevisiae culture (from Protocol 1)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water, and filter-sterilized)

-

Sterile culture flasks or tubes

-

Incubator shaker

Protocol:

-

Aliquot the methionine-starved yeast culture into separate sterile flasks.

-

To each flask, add the desired final concentration of this compound. It is recommended to test a range of concentrations based on the known IC50 values (e.g., 0, 1, 3, 10, 30, 100 µg/mL).

-

Include a vehicle control (solvent only) to account for any effects of the solvent on gene expression.

-

Incubate the cultures at 30°C with shaking for the desired treatment time. The optimal time may vary, but a starting point of 30 minutes to 2 hours is recommended based on studies of gene induction.

-

Following incubation, immediately harvest the cells by centrifugation at 4°C to halt metabolic processes.

Total RNA Extraction from Saccharomyces cerevisiae

This protocol describes a common method for extracting total RNA from yeast, which is suitable for subsequent analysis by Northern blotting or RT-qPCR.

Materials:

-

Yeast cell pellet (from Protocol 2)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM EDTA, 1% SDS)

-

Acid phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5)

-

Chloroform:isoamyl alcohol (24:1)

-

3 M Sodium acetate (pH 5.2)

-

100% Ethanol (ice-cold)

-

75% Ethanol (ice-cold)

-

RNase-free water

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge (refrigerated)

Protocol:

-

Resuspend the yeast cell pellet in 1 mL of ice-cold RNase-free water and transfer to a microcentrifuge tube.

-

Centrifuge at top speed for 30 seconds at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in 400 µL of lysis buffer.

-

Add an equal volume of acid phenol:chloroform:isoamyl alcohol.

-

Vortex vigorously for 1 minute.

-

Incubate at 65°C for 10 minutes, with vortexing every 2-3 minutes.

-

Immediately place the tube on ice for 5 minutes.

-

Centrifuge at maximum speed for 10 minutes at 4°C to separate the phases.

-

Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

-

Add an equal volume of chloroform:isoamyl alcohol, vortex for 30 seconds, and centrifuge at maximum speed for 5 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube.

-

Precipitate the RNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.

-

Mix well and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

-

Pellet the RNA by centrifugation at maximum speed for 20 minutes at 4°C.

-

Carefully discard the supernatant.

-

Wash the RNA pellet with 500 µL of ice-cold 75% ethanol.

-

Centrifuge at maximum speed for 5 minutes at 4°C.

-

Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the RNA pellet in an appropriate volume of RNase-free water.

-

Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

-

Store the RNA at -80°C.

Northern Blot Analysis of MET10 and MET4 mRNA

This protocol provides a general outline for Northern blot analysis to detect changes in specific mRNA levels.

Materials:

-

Total RNA samples (from Protocol 3)

-

Formaldehyde-agarose gel

-

MOPS running buffer

-

RNA loading dye

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

Radiolabeled or non-radiolabeled DNA probes specific for MET10 and MET4

-

Wash buffers

-

Phosphorimager or X-ray film

Protocol:

-

Separate the total RNA samples (10-20 µg per lane) on a formaldehyde-agarose gel.

-

Transfer the RNA from the gel to a nylon membrane by capillary action or electroblotting.

-

UV crosslink the RNA to the membrane to immobilize it.

-

Pre-hybridize the membrane in hybridization buffer at the appropriate temperature.

-

Add the labeled DNA probe specific for MET10 to the hybridization buffer and incubate overnight.

-

Wash the membrane with low and high stringency wash buffers to remove unbound probe.

-

Expose the membrane to a phosphorimager screen or X-ray film to detect the hybridized probe.

-

Quantify the band intensities using appropriate software.

-

The membrane can be stripped and re-probed with a probe for MET4 and a loading control (e.g., actin or rRNA).

-

Normalize the MET10 and MET4 mRNA levels to the loading control to determine the relative change in gene expression in response to this compound treatment.

References

- 1. A Simple RNA Preparation Procedure from Yeast for Northern Blot Using Hot Phenol [en.bio-protocol.org]

- 2. A Simple RNA Preparation Procedure from Yeast for Northern Blot Using Hot Phenol [bio-protocol.org]

- 3. Saccharomyces cerevisiae growth media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total RNA Extraction from Saccharomyces cerevisiae Using Hot Acid Phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

Application Notes and Protocols for Determining the MIC of Azoxybacilin against Aspergillus

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Azoxybacilin against Aspergillus species. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing of filamentous fungi.

Introduction

This compound is a novel antifungal agent with a broad spectrum of activity, demonstrating particular potency against mycelial fungi such as Aspergillus species.[1] Its mechanism of action involves the inhibition of the sulfur-fixation pathway in fungi. Specifically, this compound has been shown to interfere with the regulation of sulfite reductase expression, a key enzyme in methionine biosynthesis.[1][2] This unique mode of action makes it a compound of interest for further investigation and development.